Cas no 101080-36-8 (methyl 2-amino-3-bromo-5-chlorobenzoate)
Methyl 2-amino-3-bromo-5-chlorobenzoate is a halogenated benzoate ester with a molecular formula of C₈H₇BrClNO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both amino and halogen substituents (bromo and chloro) enhances its reactivity, enabling selective functionalization for constructing complex heterocycles or active pharmaceutical ingredients (APIs). Its ester group offers stability while allowing further derivatization under mild conditions. The compound’s well-defined structure and high purity make it suitable for precision synthesis. Proper handling is advised due to potential sensitivity to moisture and light. Store in a cool, dry environment under inert conditions.
101080-36-8 structure
Product Name:methyl 2-amino-3-bromo-5-chlorobenzoate
CAS No:101080-36-8
MF:C8H7BrClNO2
MW:264.503680467606
MDL:MFCD07780733
CID:1127845
PubChem ID:28332427
Update Time:2025-06-07
methyl 2-amino-3-bromo-5-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-amino-3-bromo-5-chloro-benzoate
- Methyl 2-amino-3-bromo-5-chlorobenzoate
- LogP
- Benzoic acid, 2-aMino-3-broMo-5-chloro-, Methyl ester
- 2-Amino-3-bromo-5-chloro-benzoic acid methyl ester
- DB-430776
- CS-0372472
- DTXSID401215034
- 101080-36-8
- E82759
- AKOS002677362
- SCHEMBL19776258
- EN300-2008400
- BEA08036
- methyl 2-amino-3-bromo-5-chlorobenzoate
-
- MDL: MFCD07780733
- Inchi: 1S/C8H7BrClNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
- InChI Key: QKQDVOQJMQIBNN-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(=O)OC)=C1N)Cl
Computed Properties
- Exact Mass: 262.93491
- Monoisotopic Mass: 262.93487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
methyl 2-amino-3-bromo-5-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1256463-250mg |
Benzoic acid, 2-aMino-3-broMo-5-chloro-, Methyl ester |
101080-36-8 | 97% | 250mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256463-1g |
Benzoic acid, 2-aMino-3-broMo-5-chloro-, Methyl ester |
101080-36-8 | 97% | 1g |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256463-5g |
Benzoic acid, 2-aMino-3-broMo-5-chloro-, Methyl ester |
101080-36-8 | 97% | 5g |
$305 | 2024-06-06 | |
| Enamine | EN300-2008400-1g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 1g |
$428.0 | 2023-09-16 | ||
| Enamine | EN300-2008400-5g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 5g |
$1240.0 | 2023-09-16 | ||
| Enamine | EN300-2008400-10g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 10g |
$1839.0 | 2023-09-16 | ||
| Enamine | EN300-2008400-0.05g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 0.05g |
$359.0 | 2023-09-16 | ||
| Enamine | EN300-2008400-0.1g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 0.1g |
$376.0 | 2023-09-16 | ||
| Enamine | EN300-2008400-0.25g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 0.25g |
$393.0 | 2023-09-16 | ||
| Enamine | EN300-2008400-0.5g |
methyl 2-amino-3-bromo-5-chlorobenzoate |
101080-36-8 | 0.5g |
$410.0 | 2023-09-16 |
methyl 2-amino-3-bromo-5-chlorobenzoate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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